L-Fucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

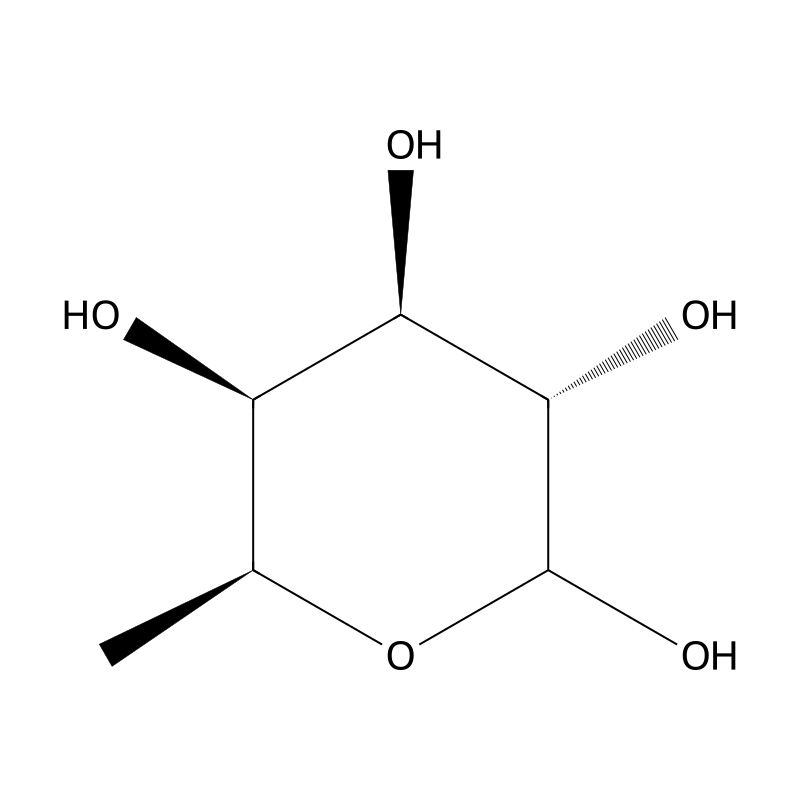

L-Fucose is a hexose deoxy sugar with the chemical formula C₆H₁₂O₅. It is characterized by the absence of a hydroxyl group at the 6-position, distinguishing it from other six-carbon sugars and giving it a deoxy configuration. The compound exists primarily in the L-configuration and is a fundamental component of various glycan structures, including N-linked glycans found on mammalian, insect, and plant cell surfaces . L-Fucose plays a crucial role in biological processes such as cell recognition and signaling.

L-Fucose exhibits various biological activities, including:

- Antitumor Properties: Research indicates that L-fucose can inhibit tumor growth and metastasis by modulating immune responses .

- Microbial Virulence Regulation: It plays a role in the virulence of certain pathogens by influencing their adhesion to host cells .

- Intestinal Health: L-fucose has been linked to beneficial effects on gut health, potentially alleviating intestinal diseases .

L-Fucose can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as L-fucose isomerase allows for the conversion of substrates like L-fuculose into L-fucose. This method is advantageous due to its specificity and efficiency under mild conditions .

- Chemical Synthesis: Various chemical pathways have been developed to produce L-fucose derivatives, which can enhance its properties for specific applications .

Studies have shown that L-fucose interacts with various biological molecules. For example:

- Fucosylation of Antibodies: Modifying antibodies with fucose can significantly alter their binding affinity to receptors on immune cells, impacting their effectiveness against cancer cells .

- Cell Surface Interactions: The presence of L-fucose on cell surfaces can influence cell-cell interactions and signaling pathways critical for immune response and tissue development .

L-Fucose shares structural similarities with several other sugars but maintains unique characteristics that distinguish it:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| D-Galactose | C₆H₁₂O₆ | Contains a hydroxyl group at C-6; involved in lactose metabolism. |

| D-Mannose | C₆H₁₂O₆ | Similar structure but differs in hydroxyl group positioning; important for glycoproteins. |

| 6-Deoxy-L-Galactose | C₆H₁₂O₅ | Closely related to L-fucose; lacks hydroxyl group at C-6 but differs in configuration. |

L-Fucose's uniqueness lies in its specific configuration and lack of a hydroxyl group at the C-6 position, which affects its biological roles and applications compared to these similar compounds .

Fucosylation—the enzymatic addition of L-fucose to glycoproteins and glycolipids—serves as a molecular switch governing immune cell communication. In cancer, tumor cells exploit fucosylation to evade immune surveillance, but exogenous L-fucose administration counteracts these mechanisms by altering glycan structures on immune receptors [1] [6]. For example, fucosylation of major histocompatibility complex class II (MHC-II) molecules, such as HLA-DRB1, enhances their stability and cell surface expression on melanoma cells, enabling robust CD4+ T cell recognition [6]. This process requires α-1,3-fucosyltransferase activity, which positions L-fucose residues on terminal N-acetyllactosamine branches of MHC-II glycans [6].

Mechanistically, L-fucose-mediated fucosylation modulates Toll-like receptor (TLR) and C-type lectin receptor (CLR) signaling in antigen-presenting cells. In dendritic cells, DC-SIGN (a CLR) binds fucose-containing pathogen-associated molecular patterns (PAMPs), triggering interleukin-27 (IL-27) production via IKKε and interferon regulatory factor 1 (IRF1) activation [3]. IL-27 then drives follicular T helper (TFH) cell differentiation, linking innate fucose sensing to adaptive B cell responses [3]. Similarly, core fucosylation of the T cell receptor (TCR) β-chain stabilizes TCR-peptide-MHC (pMHC) interactions, as shown by impaired CD4+ T cell activation in fucosyltransferase 8 (Fut8)-deficient mice [7]. These findings underscore L-fucose’s dual role in shaping both innate and adaptive immune signaling networks.

Dendritic Cell Phenotype Regulation

L-Fucose reprograms dendritic cell differentiation and function, shifting immature myeloid cells toward immunostimulatory subsets. In vitro, L-fucose treatment polarizes bone marrow-derived dendritic cells (BMDCs) into CD103+ conventional DC1 (cDC1) and monocyte-derived DC (moDC) populations, which exhibit enhanced antigen uptake and processing [2] [4]. Single-cell RNA sequencing of intratumoral DCs from L-fucose-treated mice revealed upregulation of H2-Ab1 (MHC-II), Cd74 (invariant chain), and Ctsl (cathepsin L)—genes critical for antigen presentation [2]. Functionally, L-fucose-conditioned DCs increase MHC-II surface density by 2.3-fold and augment ovalbumin (OVA) peptide presentation to OT-I/OT-II T cells [2] [4].

Transcriptional profiling further demonstrates that L-fucose suppresses immunosuppressive markers (CCL17, CCL22) while inducing immunostimulatory cytokines (IL-12, IL-23) [4]. However, cytokine secretion assays show discordance between mRNA levels and protein release, suggesting posttranscriptional regulation or delayed secretion kinetics [4]. Despite this, L-fucose-treated DCs consistently enhance T cell proliferation and IFN-γ production in co-culture systems, validating their functional superiority [2] [6].

T-Cell Priming and Interferon-γ Activation

L-Fucose amplifies T cell priming through DC-dependent and DC-independent mechanisms. In DC-mediated priming, L-fucose enhances the immunological synapse by increasing TCR-pMHC binding avidity. For instance, fucosylated HLA-DRB1 on melanoma cells improves CD4+ T cell adhesion and prolongs synapse duration from 5.2 to 8.6 minutes, as measured by live-cell imaging [6]. This structural stabilization translates to a 4.5-fold increase in IFN-γ+ CD4+ T cells in B16 melanoma models [6].

Direct fucosylation of TCRs also augments T cell responsiveness. Fut8−/− CD4+ T cells exhibit 60% reduced phosphorylation of ζ-chain-associated protein kinase 70 (ZAP-70) upon antigen stimulation, impairing downstream NF-κB and MAPK activation [7]. Conversely, L-fucose supplementation restores core fucosylation in Fut8+/+ T cells, rescuing their ability to lyse OVA-pulsed targets [7]. Notably, L-fucose synergizes with immune checkpoint blockade (ICB); anti-PD1 therapy combined with dietary L-fucose increases intratumoral CD8+ T cell infiltration by 3.1-fold compared to anti-PD1 alone in murine melanoma [6].

Tumor Microenvironment Remodeling Strategies

L-Fucose remodels the immunosuppressive TME by altering myeloid and lymphoid cell composition. In 4T1 mammary carcinoma models, oral L-fucose reduces tumor-associated macrophages (TAMs) by 45% and increases CD103+ DCs by 2.8-fold, creating a permissive niche for T cell entry [2] [4]. This shift correlates with decreased interleukin-10 (IL-10) and transforming growth factor-β (TGF-β) levels, alongside elevated C-X-C motif chemokine ligand 9 (CXCL9) and CXCL10—chemoattractants for CXCR3+ T cells [6].

Stratification of human melanoma samples reveals that high tumor fucosylation correlates with increased CD8+ T cell density (r = 0.72, p < 0.001) and improved anti-PD1 response rates (62% vs. 18% in low-fucose tumors) [6]. Furthermore, L-fucose counteracts regulatory T cell (Treg)-mediated suppression by downregulating forkhead box P3 (Foxp3) in Muc2−/− colitis models, though this effect is lymphocyte-dependent [5]. Current strategies to harness these findings include:

- Dietary L-fucose supplementation to systemically enhance DC and T cell function

- Intratumoral delivery of fucosylated antibodies or vaccines

- Biomarker-driven patient selection using tumor fucosylation status

The availability of guanosine diphosphate-fucose represents a critical regulatory checkpoint in cellular fucosylation processes, with substrate concentrations directly influencing the extent and specificity of fucose incorporation into glycoconjugates [1] [2] [3]. The cellular pool of guanosine diphosphate-fucose is maintained through sophisticated metabolic networks that integrate multiple biosynthetic pathways and transport mechanisms [4] [5] [6].

The nucleotide sugar transporter system plays a pivotal role in establishing substrate availability gradients within cellular compartments [1] [7] [8]. The guanosine diphosphate-fucose transporter facilitates the translocation of activated fucose from cytosolic synthesis sites to the Golgi apparatus, where the majority of fucosylation reactions occur [1] [3] [8]. This transport process operates through an antiporter mechanism, exchanging imported nucleotide sugars with corresponding nucleoside monophosphates [1] [7].

Research has demonstrated that guanosine diphosphate-fucose transporter expression levels correlate directly with cellular fucosylation capacity [8]. In hepatocellular carcinoma, elevated guanosine diphosphate-fucose transporter expression serves as a key determinant of increased fucosylation patterns observed in malignant tissues [8]. The transporter protein exhibits tissue-specific expression patterns, with highest levels detected in organs with extensive glycoprotein synthesis requirements [3] [9] [8].

The substrate availability network exhibits complex regulatory feedback mechanisms that respond to cellular metabolic states [10] [4] [11]. When exogenous fucose concentrations increase, the system demonstrates preferential utilization of salvage pathway-derived guanosine diphosphate-fucose while simultaneously suppressing de novo biosynthesis through feedback inhibition [10] [11]. This metabolic switching occurs without significant changes in total cellular guanosine diphosphate-fucose concentrations, indicating sophisticated pool management mechanisms [10] [11].

| Table 1: GDP-Fucose Biosynthetic Pathways - Key Enzymes and Their Properties | ||||||

|---|---|---|---|---|---|---|

| Pathway | Enzyme | EC Number | Substrate | Product | Cellular Location | Contribution to GDP-Fucose |

| De Novo | GDP-mannose 4,6-dehydratase | EC 4.2.1.47 | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | Cytosol | 90-95% |

| De Novo | GDP-4-keto-6-deoxy-mannose-3,5-epimerase-4-reductase | EC 1.1.1.271 | GDP-4-keto-6-deoxy-D-mannose | GDP-L-fucose | Cytosol | 90-95% |

| Salvage | L-fucokinase | EC 2.7.1.52 | L-fucose + ATP | L-fucose-1-phosphate | Cytosol | 5-10% |

| Salvage | GDP-fucose pyrophosphorylase | EC 2.7.7.30 | L-fucose-1-phosphate + GTP | GDP-L-fucose | Cytosol | 5-10% |

Salvage vs. De Novo Biosynthetic Pathway Crosstalk

The relationship between salvage and de novo biosynthetic pathways for guanosine diphosphate-fucose synthesis demonstrates intricate metabolic crosstalk that challenges traditional views of pathway independence [4] [5] [6]. Recent investigations have revealed that these pathways exhibit mutual regulatory responses and compensatory mechanisms when individual pathway components are disrupted [4] [5] [6].

The de novo pathway, which accounts for approximately ninety to ninety-five percent of total guanosine diphosphate-fucose production under normal conditions, involves the sequential conversion of guanosine diphosphate-mannose through two enzymatic steps [2] [3] [4]. GDP-mannose 4,6-dehydratase catalyzes the initial oxidative dehydration reaction, followed by GDP-4-keto-6-deoxy-mannose-3,5-epimerase-4-reductase, which performs both epimerization and reduction to yield the final product [3] [12] [9].

The salvage pathway utilizes free fucose obtained from dietary sources or lysosomal degradation of fucosylated glycoconjugates [1] [13] [14]. L-fucokinase phosphorylates free fucose to form L-fucose-1-phosphate, which is subsequently converted to guanosine diphosphate-fucose by GDP-fucose pyrophosphorylase [1] [13] [14]. Although this pathway typically contributes only five to ten percent of total guanosine diphosphate-fucose production, its regulatory influence extends beyond its quantitative contribution [1] [4] [14].

Pathway crosstalk mechanisms involve feedback inhibition systems that coordinate enzyme activities across both biosynthetic routes [10] [4] [5]. When salvage pathway flux increases due to elevated exogenous fucose availability, feedback inhibition of GDP-mannose 4,6-dehydratase occurs, resulting in decreased de novo pathway activity [10] [4]. This regulatory mechanism prevents excessive guanosine diphosphate-fucose accumulation while maintaining optimal substrate concentrations for fucosyltransferase activities [10] [4].

Experimental evidence demonstrates unequal influence patterns between the pathways, with salvage enzymes exerting disproportionate effects on de novo pathway regulation [4] [5]. Cell lines lacking salvage pathway enzymes exhibit elevated expression of de novo pathway components, suggesting compensatory upregulation mechanisms [4] [5]. Conversely, disruption of de novo pathway enzymes results in variable efficiency changes in guanosine diphosphate-fucose synthesis, indicating differential pathway dependencies [4] [5].

The existence of separate, non-homogeneous guanosine diphosphate-fucose pools within the cytoplasm provides a mechanistic basis for pathway-specific substrate utilization [10]. These pools demonstrate differential accessibility to various fucosyltransferases, with early Golgi enzymes showing stronger preference for salvage-derived substrate compared to trans-Golgi fucosyltransferases [10]. This compartmentalization suggests that metabolic origin influences substrate fate and utilization patterns [10].

Fucosyltransferase Isoform-Specific Activities

Fucosyltransferase enzymes exhibit remarkable diversity in their substrate specificities, catalytic mechanisms, and regulatory properties, reflecting the complexity of cellular fucosylation requirements [15] [16] [17]. Each isoform demonstrates distinct kinetic parameters, subcellular localization patterns, and acceptor substrate preferences that collectively determine the specificity and efficiency of fucose incorporation [18] [15] [16].

The α1,6-fucosyltransferase represents the sole enzyme responsible for core fucosylation of N-linked glycans in mammalian cells [2] [19] [16]. This enzyme catalyzes the transfer of fucose from guanosine diphosphate-β-L-fucose to the innermost N-acetylglucosamine residue through an α1,6-linkage [2] [16] [17]. Structural analysis reveals that α1,6-fucosyltransferase follows an SN2 mechanism and utilizes a series of mobile loops and an α-helix to form the substrate binding site [16] [17].

The enzyme demonstrates stringent substrate requirements, with optimal activity observed against biantennary complex N-glycans containing terminal N-acetylglucosamine residues on the α1,3 arm [18] [16] [17]. Kinetic analysis reveals a Km value of 14.56 μM for guanosine diphosphate-fucose and 113.1 μM for biantennary glycan substrates, with a turnover number of approximately 15 min⁻¹ [20]. The presence of an exosite formed by structural loops and an SH3 domain enables recognition of branched sugar substrates and contributes to the enzyme's specificity for complex N-glycans [16] [21] [17].

α1,3-fucosyltransferases constitute a family of enzymes responsible for synthesizing Lewis blood group antigens and selectin ligands [22] [23] [15]. These isoforms exhibit tissue-specific expression patterns and demonstrate varying substrate preferences for different lactosamine acceptor molecules [22] [23] [24]. α1,3-fucosyltransferase V, for example, exhibits a catalytic residue with a pKa of 4.1 and demonstrates enhanced activity in the presence of manganese ions [24].

| Table 2: Fucosyltransferase Isoforms and Their Substrate Specificities | |||||

|---|---|---|---|---|---|

| Enzyme | Linkage Type | Primary Substrate | Cellular Location | Tissue Distribution | Key Function |

| FUT8 | α1,6-linkage (core) | N-glycan core GlcNAc | Golgi (medial) | Ubiquitous | Core fucosylation |

| FUT3 | α1,3-linkage | Type 1 lactosamine | Golgi (trans) | Kidney, colon, liver | Lewis antigen synthesis |

| FUT5 | α1,3-linkage | Type 1 lactosamine | Golgi (trans) | Limited tissue types | Lewis antigen synthesis |

| FUT6 | α1,3-linkage | Type 1 lactosamine | Golgi (trans) | Kidney, liver, colon | Lewis antigen synthesis |

| FUT7 | α1,3-linkage | Type 2 lactosamine | Golgi (trans) | T cells, endothelial cells | Selectin ligand formation |

| FUT9 | α1,3-linkage | Type 1 lactosamine | Golgi (trans) | Multiple tissues | Lewis antigen synthesis |

| POFUT1 | O-fucosylation | EGF-like domains | Endoplasmic reticulum | Ubiquitous | Notch signaling |

| POFUT2 | O-fucosylation | TSR domains | Endoplasmic reticulum | Ubiquitous | Protein folding |

Protein O-fucosyltransferases represent a distinct class of enzymes that modify serine and threonine residues within specific protein domains [25] [26]. POFUT1 specifically targets epidermal growth factor-like domains and plays crucial roles in Notch signaling pathways [26]. POFUT2 modifies thrombospondin type 1 repeats and participates in protein folding quality control mechanisms [26]. Recent discoveries have identified FUT10 and FUT11 as additional protein O-fucosyltransferases, now designated POFUT3 and POFUT4, which specifically modify elastin microfibril interface domains [26].

The tissue-specific expression patterns of fucosyltransferase isoforms contribute to the diversity of fucosylated structures observed in different cell types [3] [22] [27]. FUT7 expression in CD4+ T cells is regulated by conserved non-coding sequences and alternative promoter elements that respond to cellular activation signals [27]. This regulated expression enables the generation of selectin ligands required for lymphocyte trafficking and inflammatory responses [27].

Catalytic efficiency measurements demonstrate significant variations among fucosyltransferase isoforms, with α1,6-fucosyltransferase exhibiting particularly high efficiency for its preferred substrates [20]. The enzyme demonstrates approximately ten-fold higher catalytic efficiency for guanosine diphosphate-fucose compared to glycan acceptors, indicating that donor substrate binding represents the rate-limiting step in the catalytic cycle [20].

| Table 3: Kinetic Parameters of Key Fucosylation Enzymes | ||||||

|---|---|---|---|---|---|---|

| Enzyme | Substrate | Km value (μM) | kcat (min⁻¹) | kcat/Km Efficiency | Optimal pH | Metal Cofactor |

| FUT8 | GDP-fucose | 14.56 | 15 | High | 6.5-7.5 | Mn²⁺ |

| FUT8 | G0 glycan | 113.1 | 15 | Moderate | 6.5-7.5 | Mn²⁺ |

| FUT8 | G0-peptide | 133.1 | 15 | Moderate | 6.5-7.5 | Mn²⁺ |

| FucT V (α1,3) | GDP-fucose | Not specified | Not specified | High | 6.5 | Mn²⁺ |

| GMD | GDP-mannose | Not specified | Not specified | Not specified | Not specified | NADP⁺ |

| FUK | L-fucose | Not specified | Not specified | Not specified | Not specified | ATP, Mg²⁺ |

Post-Translational Modification of Immunological Targets

Fucosylation represents a critical post-translational modification that profoundly influences the function and activity of key immunological target proteins [2] [28] [29]. The modification patterns observed on immune system components directly impact cellular recognition, signaling efficiency, and effector function capabilities [2] [28] [30].

Immunoglobulin G Fc region fucosylation serves as a paradigmatic example of how glycosylation modifications regulate immune effector functions [28] [29] [30]. Core fucosylation of the Fc domain significantly reduces binding affinity to FcγRIIIa receptors, resulting in decreased antibody-dependent cellular cytotoxicity activity [28] [29] [31]. Structural analysis reveals that afucosylated immunoglobulin G exhibits unique carbohydrate-carbohydrate interactions with receptor glycans, which are weakened or eliminated when core fucose is present [29].

The clinical significance of immunoglobulin G fucosylation has been demonstrated in various infectious diseases and inflammatory conditions [30]. COVID-19 patients with severe disease exhibit reduced fucosylation levels in circulating immunoglobulin G, contributing to enhanced inflammatory responses and tissue damage [30]. Similarly, dengue virus infections show correlations between afucosylated immunoglobulin G levels and disease severity, highlighting the regulatory role of this modification in viral immune responses [30].

B cell receptor complex assembly and function depend critically on core fucosylation of the μ heavy chain component [2]. α1,6-fucosyltransferase expression increases significantly during the transition from pro-B to pre-B cell development, enabling proper pre-B cell receptor complex formation [2]. The fucosylation modification facilitates protein-glycoprotein interactions between the μ heavy chain CH1 domain and λ5 surrogate light chain, enhancing receptor stability and signaling efficiency [2].

T cell receptor modifications through N-glycan fucosylation influence binding kinetics and cellular activation thresholds [32]. Molecular dynamics investigations demonstrate that N-glycosylation patterns, including fucose modifications, alter T cell receptor-peptide major histocompatibility complex dissociation rates and overall binding stability [32]. These modifications contribute to fine-tuning of T cell activation responses and immune tolerance mechanisms [32].

Immune checkpoint proteins represent another critical class of fucosylation targets with significant therapeutic implications [33] [28]. B7-H3 checkpoint protein demonstrates enhanced stability and membrane expression when core fucosylated, leading to increased immune suppression capabilities [28]. The modification correlates with poor prognosis in triple-negative breast cancer patients and contributes to tumor immune evasion mechanisms [28].

PD-1 checkpoint receptor fucosylation influences its regulatory function in immune responses, although the specific mechanisms remain under investigation [33] [30]. Post-translational modifications of checkpoint molecules, including fucosylation, represent emerging targets for enhancing cancer immunotherapy efficacy [33].

CD14 co-receptor fucosylation modulates its expression levels and influences innate immune signaling pathways [2] [30]. The modification affects cellular responses to pathogen-associated molecular patterns and contributes to inflammatory response regulation [2] [30].

| Table 4: Post-Translational Modification Effects on Immunological Targets | |||||

|---|---|---|---|---|---|

| Target Protein | Fucosylation Type | Effect of Fucosylation | Functional Consequence | Clinical Relevance | Affinity Change (Fold) |

| IgG Fc region | Core fucosylation | Reduced FcγRIIIa binding | Decreased ADCC activity | Therapeutic antibody design | 10-50 fold decrease |

| B cell receptor | Core fucosylation | Enhanced BCR assembly | Improved B cell signaling | B cell malignancies | 2-3 fold increase |

| T cell receptor | N-glycan fucosylation | Altered binding kinetics | Modified T cell activation | Autoimmune diseases | Variable |

| CD14 | Core fucosylation | Modulated expression | Altered immune response | Inflammatory conditions | Variable |

| PD-1 | Core fucosylation | Regulated checkpoint function | Immune checkpoint regulation | Cancer immunotherapy | Variable |

| B7-H3 | Core fucosylation | Increased stability | Enhanced immune suppression | Tumor immune evasion | 2-4 fold increase |

The therapeutic implications of immunological target fucosylation extend to antibody engineering strategies for enhanced therapeutic efficacy [28] [29] [31]. Afucosylated therapeutic antibodies demonstrate superior antibody-dependent cellular cytotoxicity activity, leading to improved clinical outcomes in cancer treatment applications [28] [29]. Glycoengineered antibodies produced in cell lines deficient in core fucosylation enzymes represent a growing class of next-generation therapeutics [29] [31].